molecular formula C21H19Cl2FN4O4S B606266 BMS-903452 CAS No. 1339944-47-6

BMS-903452

Cat. No.: B606266
CAS No.: 1339944-47-6
M. Wt: 513.4 g/mol
InChI Key: OGIAVRWXUPYGGC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BMS-903452 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one. This involves the use of reagents such as chloropyrimidine, piperidine, and various protecting groups to ensure selective reactions . Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

BMS-903452 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a model compound for studying G-protein-coupled receptor agonists and their interactions.

    Biology: Investigating the role of GPR119 in glucose metabolism and insulin secretion.

    Medicine: Developing new treatments for type 2 diabetes mellitus by targeting GPR119 to enhance insulin release and incretin hormone secretion.

    Industry: Potential use in the development of new pharmaceuticals targeting metabolic diseases .

Mechanism of Action

BMS-903452 exerts its effects by selectively activating GPR119, which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. Activation of GPR119 leads to the stimulation of glucose-dependent insulin release from the pancreas and the promotion of incretin hormone secretion, particularly GLP-1, from the gastrointestinal tract. This dual mechanism helps in maintaining proper plasma glucose levels and improving glycemic control in patients with type 2 diabetes mellitus .

Properties

CAS No.

1339944-47-6

Molecular Formula

C21H19Cl2FN4O4S

Molecular Weight

513.4 g/mol

IUPAC Name

5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-(2-fluoro-4-methylsulfonylphenyl)pyridin-2-one

InChI

InChI=1S/C21H19Cl2FN4O4S/c1-33(30,31)15-2-3-18(17(24)8-15)28-12-16(23)19(9-20(28)29)32-14-4-6-27(7-5-14)21-25-10-13(22)11-26-21/h2-3,8-12,14H,4-7H2,1H3

InChI Key

OGIAVRWXUPYGGC-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)F

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-903452;  BMS 903452;  BMS903452.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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